N'-cyclohexyl-N-(2,2-dimethoxyethyl)ethanediamide
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Overview
Description
N’-cyclohexyl-N-(2,2-dimethoxyethyl)ethanediamide is a chemical compound with the molecular formula C12H22N2O4 It is known for its unique structure, which includes a cyclohexyl group and a dimethoxyethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-(2,2-dimethoxyethyl)ethanediamide typically involves the reaction of cyclohexylamine with 2,2-dimethoxyethylamine in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Typically maintained at room temperature to 50°C.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalyst: A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-cyclohexyl-N-(2,2-dimethoxyethyl)ethanediamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-(2,2-dimethoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethanediamides with different functional groups.
Scientific Research Applications
N’-cyclohexyl-N-(2,2-dimethoxyethyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N-(2,2-dimethoxyethyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors on cell surfaces, triggering intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide
- N-cyclohexyl-2,2-diphenylacetamide
Uniqueness
N’-cyclohexyl-N-(2,2-dimethoxyethyl)ethanediamide stands out due to its unique combination of a cyclohexyl group and a dimethoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N'-cyclohexyl-N-(2,2-dimethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-17-10(18-2)8-13-11(15)12(16)14-9-6-4-3-5-7-9/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNOJVDLUULOIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1CCCCC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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